molecular formula C16H18O3 B4955109 1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene

1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene

Cat. No.: B4955109
M. Wt: 258.31 g/mol
InChI Key: DIRNDCKKTNISNE-UHFFFAOYSA-N
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Description

1-Methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene is an organic compound with the molecular formula C16H18O3 It is a derivative of benzene, featuring methoxy and methylphenoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene can be synthesized through a series of organic reactions. One common method involves the etherification of 1-methoxy-4-hydroxybenzene with 2-(4-methylphenoxy)ethanol in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy and methylphenoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic ring or the ether linkages, leading to the formation of simpler hydrocarbons or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde or 1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid.

    Reduction: Formation of this compound alcohols or simpler hydrocarbons.

    Substitution: Formation of halogenated derivatives or other substituted benzene compounds.

Scientific Research Applications

1-Methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and methylphenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 1-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene
  • 1-Methoxy-4-[2-(4-methylphenoxy)ethenyl]benzene
  • 1-Methoxy-4-[2-(4-methylphenoxy)ethynyl]benzene

Comparison: 1-Methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene is unique due to the presence of both methoxy and methylphenoxy groups, which impart distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-13-3-5-15(6-4-13)18-11-12-19-16-9-7-14(17-2)8-10-16/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRNDCKKTNISNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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